2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
描述
Systematic Nomenclature and Chemical Abstracts Service Registry Analysis (956977-62-1)
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole. The Chemical Abstracts Service has assigned the registry number 956977-62-1 to this specific molecular entity, ensuring unambiguous identification across scientific databases and commercial suppliers. The molecular descriptor library entry MFCD03617439 provides additional cataloging support for this compound in chemical information systems.
Multiple commercial suppliers maintain this compound in their research chemical inventories, with specifications typically ranging from 90 to 95 percent purity. AK Scientific catalogs the compound under product code 6621CL with a minimum purity specification of 95 percent. Key Organics designates this molecule as product 5T-0010 with purity exceeding 90 percent. The standardized molecular formula C19H13Cl2N3OS reflects the presence of 19 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.
The ChEMBL database has incorporated this compound under identifier CHEMBL379190, classifying it as a small molecule currently in preclinical research phases. This classification indicates ongoing investigation into its potential biological activities, though specific therapeutic applications remain under development. The compound's molecular weight of 402.31 daltons positions it within favorable ranges for oral bioavailability according to established pharmaceutical guidelines.
属性
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c1-25-14-5-2-12(3-6-14)17-11-26-19(23-17)24-18(8-9-22-24)15-7-4-13(20)10-16(15)21/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHFBOERZTMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves the condensation of 2,4-dichlorophenylhydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thioamide under acidic conditions to yield the desired thiazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall process safety.
化学反应分析
Types of Reactions
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
科学研究应用
Biological Activities
The compound has been studied for several biological activities, particularly in the context of its anticancer and anticonvulsant properties.
Anticancer Activity
Research has demonstrated that compounds with thiazole and pyrazole moieties exhibit significant anticancer properties. For instance:
- A study highlighted the efficacy of thiazole derivatives in inhibiting the proliferation of various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance anticancer activity .
- Another investigation focused on novel thiazole-integrated compounds that showed promising results against A549 human lung adenocarcinoma cells. Specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Anticonvulsant Activity
The compound's potential as an anticonvulsant has also been explored:
- In a picrotoxin-induced convulsion model, several thiazole-pyrazole derivatives were synthesized and tested for anticonvulsant effectiveness. Some compounds demonstrated significant protective effects against seizures, with specific analogues showing high potency .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyrazole and thiazole rings can significantly influence the biological activity of the resulting compounds.
Synthesis Pathway Overview
- Formation of Pyrazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Thiazole Ring Formation : Subsequent cyclization reactions introduce the thiazole moiety.
- Functionalization : Further functionalization can be achieved through electrophilic aromatic substitution or other organic transformations to introduce desired substituents like methoxy or dichlorophenyl groups.
Case Study 1: Anticancer Efficacy
In a comprehensive study assessing various thiazole derivatives, it was found that those containing methoxy groups exhibited enhanced cytotoxicity against multiple cancer cell lines. The presence of electron-withdrawing groups like chlorine was noted to improve activity further .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15.0 | Apoptosis induction |
| Compound B | WM793 (melanoma) | 20.5 | Cell cycle arrest |
| Compound C | A549 (lung cancer) | 12.8 | Inhibition of proliferation |
Case Study 2: Anticonvulsant Activity
A separate study evaluated several derivatives for their anticonvulsant properties using an animal model. The findings indicated that certain modifications on the thiazole ring led to significant anticonvulsant activity, with some compounds providing complete protection against induced seizures .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound X | 18.4 | 170.2 | 9.2 |
| Compound Y | 22.0 | 200.0 | 9.1 |
作用机制
The mechanism of action of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
相似化合物的比较
Table 1: Cytotoxicity and Enzyme Inhibition Data
Antimicrobial Activity
- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole : Showed moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL), though significantly weaker than fluconazole (MIC = 2 µg/mL). The methoxyphenyl group may reduce antifungal efficacy compared to chlorophenyl analogs .
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Demonstrated antimicrobial activity, highlighting the role of halogenated aryl groups in enhancing interactions with microbial targets .
Table 2: Antimicrobial Activity Comparison
Structural and Crystallographic Insights
- Compounds 4 and 5 (isostructural chloro/bromo derivatives): These compounds share identical crystal packing but differ in halogen substituents (Cl vs. Br).
- 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole : X-ray studies revealed that methoxyphenyl groups induce planar conformations, favoring π-stacking. The target compound’s dichlorophenyl group may disrupt this planarity, affecting binding site interactions .
Enzyme Inhibition and SAR Trends
- EGFR Inhibition : Compound 77b (IC50 = 114.2 nM) outperformed analogs with dual methoxy groups, suggesting that electron-withdrawing substituents (e.g., Cl) on the pendant phenyl enhance kinase inhibition. The target compound’s dichlorophenyl group aligns with this trend .
- VEGFR-2 Inhibition : SAR studies indicate that bulky substituents on the thiazole ring (e.g., 4-chlorophenyl) improve VEGFR-2 binding. The target compound’s 4-methoxyphenyl group, being smaller and electron-donating, may reduce efficacy compared to chlorophenyl analogs .
生物活性
2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound suggest potential applications in treating various diseases, particularly those involving inflammation and cancer. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
Chemical Structure (Note: Replace with actual image link if available)
Anticancer Properties
Research has indicated that thiazole derivatives, including the target compound, exhibit significant anticancer activity. The presence of the methoxy group on the phenyl ring enhances cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures demonstrate IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
Table 1: Anticancer Activity of Related Thiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 10–30 | |
| Compound B | WM793 (Melanoma) | <20 | |
| This compound | Various | TBD | TBD |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits nitric oxide production in LPS-stimulated microglial cells, suggesting a potential mechanism for alleviating neuroinflammation . This activity is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease.
Table 2: Anti-inflammatory Activity
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations have suggested that the compound interacts predominantly through hydrophobic contacts with proteins involved in cancer pathways . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyrazole moieties can significantly enhance potency against cancer cells.
Case Study 1: Anticancer Efficacy
In a study conducted on various thiazole derivatives, one analogue showed promising results against breast cancer cell lines. The study highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity. The presence of electron-withdrawing groups such as chlorine was found to increase cytotoxicity significantly .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective effects revealed that the compound could mitigate neuronal damage caused by oxidative stress. This was demonstrated through a series of experiments involving primary neuronal cultures exposed to oxidative agents. The results indicated a protective effect mediated by reduced inflammatory responses and improved cell viability .
常见问题
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves cyclocondensation and coupling reactions. For example:
- Pyrazole-thiazole coupling : React 5-(2,4-dichlorophenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-1,3-thiazole precursors under catalytic conditions (e.g., POCl₃ or DMF-DMA) .
- Stepwise assembly : Construct the pyrazole ring via Vilsmeier–Haack formylation of 3-methyl-1-arylpyrazolones, followed by thiazole ring closure using thiourea or α-bromo ketones .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) with CuI or Pd catalysts for cross-coupling steps to enhance yield .
Q. How can structural integrity be confirmed post-synthesis?
Q. What are the key physicochemical properties to prioritize?
- Lipophilicity (logP) : Predicted ~3.5–4.0 due to dichlorophenyl and methoxyphenyl groups (use HPLC or shake-flask methods) .
- Thermal stability : Differential scanning calorimetry (DSC) typically shows decomposition >250°C .
- Solubility : Poor aqueous solubility (improve via co-solvents or nanoformulation) .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence biological activity?
- 2,4-Dichlorophenyl vs. 4-methoxyphenyl :
- SAR Insights :
Q. What computational methods are suitable for studying target interactions?
- Molecular docking (AutoDock/Vina) : Model binding to EGFR or COX-2 using flexible side-chain sampling (RMSD <2.0 Å) .
- Dynamics simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations (MM-PBSA) : Estimate binding affinity (ΔG ~-8 to -10 kcal/mol for EGFR) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., agar disc diffusion vs. microdilution for antimicrobial tests) .
- Substituent effects : Compare analogs with controlled substitutions (e.g., 4-methoxy vs. 4-fluoro in thiazole derivatives) .
- Meta-analysis : Pool data from ≥3 independent studies and apply Cohen’s d to quantify effect sizes .
Q. What strategies optimize bioavailability without structural modification?
- Nanoformulation : Ultrasonic synthesis of nanoparticles (50–100 nm) enhances dissolution rate by 2–3x .
- Co-crystallization : Use succinic acid or PEG-6000 to improve solubility (>2 mg/mL in PBS) .
- Prodrug design : Esterify thiazole NH to increase membrane permeability (e.g., acetyl or PEG-linked derivatives) .
Methodological Tables
Q. Table 1. Key SAR Findings for Pyrazole-Thiazole Hybrids
| Substituent Combination | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2,4-Dichlorophenyl + 4-Methoxy | EGFR | 114–145 | |
| 4-Chlorophenyl + Trifluoromethyl | COX-2 | 50–100 | |
| 4-Fluorophenyl + Bromo | Antimicrobial | MIC = 8 µg/mL |
Q. Table 2. Recommended Analytical Techniques
| Parameter | Method | Key Data Output |
|---|---|---|
| Purity | HPLC (C18, MeCN:H₂O = 70:30) | ≥95% purity, Rt = 6.2 min |
| Crystal Structure | SC-XRD (Mo-Kα, λ = 0.71073 Å) | CCDC deposition number: XXXX |
| LogP | Shake-flask (octanol/water) | 3.8 ± 0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
